molecular formula C9H10N2O B13041500 7-Ethoxy-1H-indazole CAS No. 351210-08-7

7-Ethoxy-1H-indazole

Cat. No.: B13041500
CAS No.: 351210-08-7
M. Wt: 162.19 g/mol
InChI Key: GUSXMZNUUMAUBQ-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Heterocyclic Chemistry

The indazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to form the basic structure of numerous compounds with a wide array of biological activities. google.comepa.gov Though relatively rare in nature, synthetic indazole derivatives have demonstrated potent pharmacological properties, including anti-inflammatory, antimicrobial, anti-HIV, antitumor, and antiarrhythmic activities. epa.govnih.gov

The versatility of the indazole scaffold allows it to serve as both a core structure and a functional substituent in the design of small-molecule drugs. rsc.org Its ability to act as a bioisostere for other important heterocycles, such as indoles, by presenting both hydrogen bond donor and acceptor sites, makes it particularly effective at interacting with biological targets like protein kinases. mdpi.com This has led to the development of several FDA-approved drugs containing the indazole moiety, including the anti-cancer agents Axitinib, Pazopanib, and Niraparib, which are used to treat various forms of cancer. ontosight.aipnrjournal.comnih.gov The broad and potent bioactivity of its derivatives solidifies the indazole ring as a privileged structure in modern pharmaceutical research. ontosight.ai

Structural Classification and Tautomeric Considerations within 1H-Indazoles and Related Isomers

Indazole is a ten-π electron aromatic system with the molecular formula C₇H₆N₂. aobchem.comsemanticscholar.org The structure is defined by the fusion of a benzene (B151609) ring to a pyrazole (B372694) ring. A key feature of the indazole system is annular tautomerism, which refers to the different possible positions of the single hydrogen atom on the two nitrogen atoms of the pyrazole ring. nih.govchim.it

This gives rise to three primary tautomeric forms:

1H-Indazole: The hydrogen atom is located on the nitrogen at position 1. This is also known as the benzenoid form.

2H-Indazole: The hydrogen atom is on the nitrogen at position 2. This is referred to as the quinonoid form.

3H-Indazole: This less common tautomer is typically not favored. chemicalbook.com

The position of substituents on the indazole ring is crucial, as N-1 and N-2 isomers often exhibit different chemical and biological properties. semanticscholar.org The synthesis of N-substituted indazoles can lead to a mixture of N-1 and N-2 alkylated products, and controlling the regioselectivity of these reactions is a significant focus in synthetic chemistry. nih.govchim.it

Extensive experimental and theoretical studies have established that the 1H-indazole tautomer is the most thermodynamically stable form. sigmaaldrich.comchemicalbook.comnih.govchim.it This stability advantage is observed consistently in the gas phase, in solution, and in the solid state. semanticscholar.org The 1H-tautomer's greater stability is attributed to its benzenoid structure, which possesses a higher degree of aromaticity compared to the quinonoid system of the 2H-tautomer.

The energy difference between the two primary tautomers has been quantified. The free energy of the 1H-tautomer is reported to be more stable than the 2H-tautomer by approximately 2.3 to 4.1 kcal/mol. For instance, MP2/6-31G** calculations indicate that 1H-indazole is 4.08 kcal/mol more stable than 2H-indazole. Consequently, 1H-indazole is the predominant tautomer in equilibrium. chemicalbook.com This inherent stability makes the 1H-indazole scaffold a common and reliable starting point for chemical synthesis.

Positioning of 7-Ethoxy-1H-Indazole within the Indazole Landscape

This compound is a derivative of the most stable indazole tautomer, featuring an ethoxy group (-OCH₂CH₃) at the 7-position of the benzene ring. While not as extensively documented as some other indazole derivatives, its structure places it firmly within the class of compounds explored for potential pharmacological applications.

The positioning of substituents on the indazole core is critical for modulating biological activity. The ethoxy group at the 7-position distinguishes this molecule from its close analog, 7-methoxy-1H-indazole, by introducing a slightly larger and more hydrophobic alkyl chain. This modification can influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affects its pharmacokinetic profile and binding interactions with biological targets.

Compounds with substitutions at the 7-position are common intermediates in the synthesis of more complex molecules. For example, derivatives like N-[7-ethoxy-1-(prop-2-en-1-yl)-1H-indazol-4-yl]-4-methylbenzenesulfonamide have been synthesized and characterized, demonstrating that the 7-ethoxy-indazole scaffold can be further functionalized to create novel chemical entities. nih.gov Similarly, related compounds like ethyl 1H-indazole-7-carboxylate serve as versatile building blocks. sigmaaldrich.com

Given that indazole derivatives are frequently developed as kinase inhibitors, this compound represents a scaffold of interest for medicinal chemists. mdpi.com By serving as a structural variant of more studied compounds, it offers an opportunity to explore new structure-activity relationships and potentially develop novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

351210-08-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-ethoxy-1H-indazole

InChI

InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7-6-10-11-9(7)8/h3-6H,2H2,1H3,(H,10,11)

InChI Key

GUSXMZNUUMAUBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NN=C2

Origin of Product

United States

Synthetic Methodologies for 7 Ethoxy 1h Indazole and Its Analogues

Foundational Indazole Synthesis Approaches

Fischer Indole Synthesis and its Adaptations for Indazoles

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, is primarily used for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. scienceinfo.comwikipedia.org While its name suggests a focus on indoles, adaptations of this methodology can be applied to the synthesis of N-arylindazoles. The synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, catalyzed by Brønsted or Lewis acids. wikipedia.org

The mechanism of the Fischer indole synthesis begins with the formation of a phenylhydrazone from the reaction of an arylhydrazine and a carbonyl compound. wikipedia.org This intermediate then isomerizes to an enamine tautomer. scienceinfo.comwikipedia.org Following protonation, the key step is a researchgate.netresearchgate.net-sigmatropic rearrangement, which leads to the breaking of the N-N bond. scienceinfo.com The resulting diimine cyclizes to form an aminoacetal, which then eliminates ammonia under acidic catalysis to yield the aromatic indole ring. wikipedia.org

A variety of acid catalysts can be employed in this synthesis, including both Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, and Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride. wikipedia.org The choice of catalyst can influence the reaction's efficiency and outcome.

Table 1: Common Catalysts in Fischer Synthesis

Catalyst Type Examples
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid

The yield of the Fischer synthesis can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For instance, the regioselectivity of the reaction with unsymmetrical ketones can depend on the acidity of the medium. thermofisher.com While the direct synthesis of 7-ethoxy-1H-indazole via a classical Fischer approach is not prominently detailed, the principles of optimization would apply. Key parameters to consider for maximizing yield include:

Catalyst Choice: The strength and type of acid can affect reaction rates and the stability of intermediates.

Solvent: The polarity and boiling point of the solvent can impact solubility and reaction kinetics.

Temperature: Higher temperatures can promote the desired rearrangement but may also lead to side reactions.

Substrate Reactivity: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound can influence the ease of the reaction.

It is also possible to carry out the indole formation as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.com

Cyclocondensation Reactions from Substituted Hydrazines

Cyclocondensation reactions represent a versatile and widely used approach for the synthesis of the indazole ring system. This strategy typically involves the intramolecular cyclization of an ortho-substituted phenylhydrazine or related derivative. For the synthesis of 7-substituted indazoles, a common starting material is a 2-substituted aniline (B41778) which is diazotized and then subjected to cyclization conditions.

A relevant example is the synthesis of 7-substituted-1H-indazoles from appropriately substituted anilines. For instance, a basic treatment can lead to an intramolecular cyclization to afford a bromoindazole intermediate. ucsf.edu Another powerful method involves the reaction of 2-halobenzonitriles with hydrazine. This nucleophilic aromatic substitution followed by cyclization is an effective route to 3-aminoindazoles. Specifically, 7-bromo-4-chloro-1H-indazol-3-amine has been synthesized from 3-bromo-2,6-dichlorobenzonitrile and hydrazine hydrate. nih.gov

Similarly, the reaction of o-fluorobenzaldehydes with hydrazine has been developed as a practical synthesis of indazoles. researchgate.net The higher reactivity of the fluorine atom as a leaving group facilitates the nucleophilic attack by hydrazine and subsequent cyclization.

One-Pot Synthetic Strategies

One-pot syntheses are highly desirable in organic chemistry as they improve efficiency by reducing the number of workup and purification steps. Several one-pot methodologies have been developed for the synthesis of indazoles.

One such strategy involves the reaction of readily accessible 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, providing a direct one-step route to 1-alkyl-1H-indazoles. nih.gov This process can be achieved through either an NCS-chlorination/aryne annulation or an Ac₂O-acylation/deprotection/aromatization protocol in high yields. nih.gov

Another example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles, which provides the desired products in moderate to good yields (55%–72%). mdpi.com This method is noted to be more efficient than a two-step sequence and is tolerant of various functionalities on the aromatic ring. mdpi.com Furthermore, a one-pot, three-component condensation reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a CuI/TMEDA catalyst system has been reported for the synthesis of 2-aryl-2H-indazoles. caribjscitech.com

Synthesis via Oximination and Subsequent Conversion

The synthesis of indazoles can also be achieved through pathways involving oximes as key intermediates. One notable method is the reductive cyclization of o-nitro-ketoximes. semanticscholar.org This approach avoids the often harsh acidic conditions of other methods and proceeds under neutral, chemoselective conditions. The process involves the formation of a ketoxime from an o-nitroketone and hydroxylamine, followed by reductive cyclization to form the indazole ring. semanticscholar.org This method has been used to prepare various 3-substituted-1H-indazoles. semanticscholar.org

For example, (4-methoxyphenyl)(2-nitrophenyl)methanone can be converted to its corresponding oxime by reacting with hydroxylamine hydrochloride in a pyridine/ethanol mixture. semanticscholar.org Subsequent reductive cyclization would yield the 3-(4-methoxyphenyl)-1H-indazole. While not a direct synthesis of this compound, this methodology highlights a pathway that could be adapted by starting with a suitably substituted o-nitrobenzophenone.

Another related strategy involves the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.net The use of O-methyloxime derivatives can be advantageous as it can prevent competitive reactions like the Wolf-Kishner reduction that might occur when starting directly from the aldehyde. researchgate.net

Table 2: Summary of Synthetic Approaches

Method Key Intermediates Typical Conditions
Fischer Indole Synthesis Adaptation Arylhydrazones, enamines Acidic (Brønsted or Lewis acids)
Cyclocondensation Substituted hydrazines, 2-halo benzonitriles Basic or palladium-catalyzed
One-Pot Synthesis Hydrazones, arynes, 2-bromobenzaldehydes Copper or palladium catalysis

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com In the context of indazole synthesis, palladium catalysis facilitates intramolecular cyclization reactions that are key to forming the heterocyclic ring system.

One prominent method involves the intramolecular amination of aryl halides. A detailed study on the palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones has demonstrated an effective route to 1-aryl-1H-indazoles. nih.gov This transformation is typically achieved using a palladium source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) in conjunction with a chelating phosphine ligand. The choice of ligand is critical; ligands such as rac-BINAP, DPEphos, and dppf have proven to be the most effective, while bulky, electron-rich ligands commonly used for intermolecular amination were found to be inefficient. nih.gov The reaction also requires a base, with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) being suitable choices. nih.gov This methodology is robust, tolerating a range of electron-donating and electron-withdrawing substituents on the aryl rings. nih.gov

Another sophisticated approach is the palladium-catalyzed C-H activation followed by intramolecular amination. This strategy has been successfully applied to hydrazone compounds, using a catalytic amount of Pd(OAc)₂ in the presence of co-oxidants like Cu(OAc)₂ and AgOCOCF₃ to effect the cyclization into variously substituted indazoles. researchgate.net These reactions proceed under relatively mild conditions, making them compatible with a variety of functional groups. researchgate.net The intramolecular aza-Wacker-type cyclization is another variant, where an olefin is attacked by an intramolecular nitrogen nucleophile, a process that can be catalyzed by palladium(II) to form heterocyclic structures. nih.gov

Reaction TypeCatalyst SystemKey FeaturesReference
Intramolecular Amination of Aryl HalidesPd(dba)₂ with ligands like rac-BINAP, DPEphos, or dppfEffective for cyclization of 2-bromoarylhydrazones; sensitive to ligand choice. nih.gov
C-H Activation/Intramolecular AminationPd(OAc)₂ with Cu(OAc)₂ and AgOCOCF₃Proceeds under mild conditions and tolerates various functional groups. researchgate.net
Intramolecular aza-Wacker-type CyclizationPalladium(II) catalystsInvolves nucleophilic attack of nitrogen on a palladium-activated olefin. nih.gov
Overview of Palladium-Catalyzed Cyclization Approaches for Indazole Synthesis.

Advanced Synthetic Strategies for Indazole Variants

Beyond the foundational palladium-catalyzed cyclizations, more advanced strategies employing various transition metals have been developed to offer alternative and often more efficient or versatile routes to functionalized indazoles.

These reactions often involve the sequential formation of multiple bonds in a single pot or a cascade sequence, leading to complex molecular architectures from simpler starting materials.

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds. wikipedia.org This reaction has been effectively utilized in the synthesis of functionalized indazoles. Studies have shown that 3-iodoindoles and 5-bromo-3-iodoindazoles can be selectively functionalized using palladium-catalyzed Sonogashira coupling. thieme-connect.deresearchgate.net The higher reactivity of the C-I bond compared to the C-Br bond allows for sequential couplings, providing a pathway to diverse substitution patterns on the indazole core. thieme-connect.de

For instance, 3-iodo-1H-indazole can be coupled with various terminal alkynes using a palladium and copper co-catalyst system. mdpi.comresearchgate.net It is often necessary to protect the N-1 position of the indazole ring to achieve successful coupling at the 3-position. mdpi.comresearchgate.net This strategy has been employed to synthesize building blocks for molecules with potential biological activity, such as tryptamine derivatives. mdpi.com

SubstrateCatalyst SystemReaction ConditionsKey OutcomeReference
5-Bromo-3-iodoindazolesPalladium catalyst, Copper co-catalystVaries, often mild conditionsSequential coupling at C3 then C5 thieme-connect.de
N-protected 3-iodo-1H-indazolePalladium and Copper catalystsAmine base, room temperature or elevatedSynthesis of 3-alkynylindazoles mdpi.comresearchgate.net
Application of Sonogashira Coupling in Indazole Synthesis.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of heterocyclic compounds, including indazoles. These reactions often proceed with high atom economy and functional group tolerance. rsc.org One approach involves the annulation of phthalazinones or pyridazinones with allenes, leading to indazole derivatives bearing a quaternary carbon. rsc.org This process occurs via a sequence of C-H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. rsc.org

Another novel strategy utilizes the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones to directly access functionalized 1H-indazoles. nih.govrsc.org This reaction is scalable and compatible with a wide range of functional groups. Mechanistic studies suggest the reaction proceeds through a C(aryl)-H bond metalation, followed by C(aldehyde)-H bond insertion and reductive elimination. nih.gov

Furthermore, N-aryl-2H-indazoles can be synthesized in a one-step, highly functional group-compatible process via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govacs.orgacs.org In this formal [4+1] annulation, the azo group directs the ortho C-H activation and subsequently acts as an internal nucleophile to trap the aldehyde addition product, leading to cyclization and aromatization. nih.govacs.org

Starting MaterialsCatalystReaction TypeProduct TypeReference
Phthalazinones and allenesRh(III) complexC-H activation/AnnulationIndazoles with a quaternary carbon rsc.org
Aldehyde phenylhydrazones[RhCp*Cl₂]₂/AgOTfDouble C-H activation/Cross-couplingFunctionalized 1H-indazoles nih.govrsc.org
Azobenzenes and aldehydesRh(III) complexC-H activation/Cyclative captureN-aryl-2H-indazoles nih.govacs.orgacs.org
Examples of Rh(III)-Catalyzed Indazole Syntheses.

Silver(I) salts can mediate the intramolecular oxidative C-H amination of arylhydrazones to construct the 1H-indazole ring system. nih.govacs.orgnih.gov This method is particularly efficient for the synthesis of a variety of 3-substituted indazoles, which can be challenging to prepare by other C-H amination methods. nih.govnih.gov The reaction typically employs AgNTf₂ as the silver(I) source and Cu(OAc)₂ as a co-catalyst in a solvent like 1,2-dichloroethane at elevated temperatures. nih.gov

The reaction is tolerant of a broad range of substituents on the arylhydrazone, including both electron-donating and electron-withdrawing groups, as well as halogens. acs.org Preliminary mechanistic investigations suggest that the reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant, leading to the formation of a nitrogen-centered radical which then undergoes intramolecular C-N bond formation. nih.govacs.org

Substrate Scope (Substituents on Arylhydrazone)ReagentsGeneral YieldsProposed MechanismReference
Electron-donating (e.g., OMe, Me, NH₂) and electron-withdrawing (e.g., CO₂Me, CN, F, Cl, Br) groupsAgNTf₂, Cu(OAc)₂Good to excellentSingle Electron Transfer (SET) nih.govacs.org
Key Features of Silver(I)-Mediated Indazole Synthesis.

[3+2] Annulation, or 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. This strategy has been widely applied to the synthesis of the indazole core.

One common approach involves the reaction of diazo compounds with arynes. organic-chemistry.orgresearchgate.netorganic-chemistry.org Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride source such as CsF or TBAF. organic-chemistry.org The subsequent [3+2] cycloaddition with a diazo compound proceeds under mild, room-temperature conditions to afford a wide range of substituted indazoles in good to excellent yields. organic-chemistry.orgresearchgate.net This method is highly versatile, and by using dicarbonyl-containing diazo compounds, it can lead to 1-acyl or 1-alkoxycarbonyl indazoles through a subsequent acyl migration. organic-chemistry.org

An alternative [3+2] cycloaddition strategy utilizes sydnones as the 1,3-dipole, which react with arynes to produce 2H-indazoles. nih.govnih.govacs.org This reaction is rapid, efficient, and proceeds under mild conditions, offering high yields without contamination from the corresponding 1H-indazole isomers. nih.govnih.gov The initial cycloaddition forms a bicyclic adduct, which then spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] reaction to yield the aromatic 2H-indazole. nih.govnih.gov

DipoleDipolarophileKey FeaturesProductReference
Diazo CompoundsArynes (from o-(trimethylsilyl)aryl triflates)Mild conditions, high yields, potential for subsequent acyl migration.1H-Indazoles organic-chemistry.orgresearchgate.net
SydnonesArynesMild conditions, high yields, selective formation of 2H-isomers.2H-Indazoles nih.govnih.govacs.org
Comparison of [3+2] Annulation Strategies for Indazole Synthesis.

1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis

The formation of the indazole ring system can be efficiently achieved through 1,3-dipolar cycloaddition reactions. wikipedia.org This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered heterocyclic ring. wikipedia.org In the context of indazole synthesis, this typically involves the [3+2] cycloaddition of a diazo compound or a nitrile imine with an aryne, such as benzyne. organic-chemistry.orgacs.orgacs.org

The reaction between in situ generated diazo compounds and arynes is a notable route. organic-chemistry.org Arynes, highly reactive intermediates, can be generated from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). organic-chemistry.orgacs.orgacs.org The subsequent cycloaddition with a diazo derivative proceeds under mild conditions to afford the indazole product in good to excellent yields. organic-chemistry.org This approach is valued for its efficiency and broad applicability to a wide range of substituted indazoles. organic-chemistry.org

Similarly, nitrile imines, generated in situ, can also serve as the 1,3-dipole in reactions with benzyne. acs.orgacs.org This method provides a rapid and convergent pathway to N(1)-C(3) disubstituted indazoles, complementing other synthetic methodologies. acs.orgacs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition in Indazole Synthesis

1,3-DipoleDipolarophileKey Reagents/ConditionsProduct TypeReference
Diazo Compounds (in situ)Aryneso-(trimethylsilyl)aryl triflates, CsF or TBAF, Room Temperature3-Substituted Indazoles organic-chemistry.org
N-Tosylhydrazones (diazo precursor)ArynesMild reaction conditions3-Substituted Indazoles organic-chemistry.org
Nitrile Imines (in situ)ArynesCsF/18-crown-6, <5 minutesN(1)-C(3) Disubstituted Indazoles acs.orgacs.org
SydnonesArynesMild reaction conditions2H-Indazoles organic-chemistry.org

Green Chemistry Approaches in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles, aiming to develop more sustainable and environmentally benign processes. benthamdirect.comrsc.org These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing energy-efficient conditions. rsc.orgresearchgate.net

Key developments in this area include:

Catalyst-Based Methods : The use of transition-metal, acid, or base catalysts has been shown to significantly improve the efficiency and selectivity of indazole synthesis, often under milder conditions than traditional methods. benthamdirect.comresearchgate.netingentaconnect.com

Use of Green Solvents : Reactions have been developed using environmentally friendly solvents. For example, copper(I) oxide nanoparticles have been used to catalyze a one-pot, three-component synthesis of 2H-indazoles in polyethylene glycol (PEG 300), a green solvent. organic-chemistry.org

Metal-Free Reactions : To avoid the environmental impact and cost associated with metal catalysts, metal-free synthetic routes are highly desirable. organic-chemistry.org A notable example is the visible light-induced, metal-free deoxygenative cyclization of o-carbonyl azobenzene to yield 2H-indazoles, which proceeds with high yield and selectivity. rsc.org This photo-organic method is fast, efficient, and avoids the generation of large amounts of inorganic waste. rsc.org

Natural Catalysts : Bio-based catalysts, such as lemon peel powder, have been employed for the synthesis of bioactive 1H-indazoles, representing an eco-friendly and sustainable approach. researchgate.net

Table 2: Comparison of Green vs. Traditional Synthetic Approaches for Indazoles

AspectTraditional ApproachesGreen Chemistry Approaches
CatalystsOften require stoichiometric strong bases or active metals.Use of recyclable catalysts (e.g., Cu₂O-NP), metal-free systems, or natural catalysts. organic-chemistry.orgresearchgate.net
SolventsTypically rely on conventional organic solvents.Employ green solvents like PEG 300, water, or solvent-free conditions. organic-chemistry.orgresearchgate.net
Energy InputMay require high temperatures and harsh conditions.Utilize ambient temperature, microwave irradiation, or visible light as an energy source. rsc.orgresearchgate.net
ByproductsCan generate significant amounts of inorganic waste.Designed to minimize waste and improve atom economy. rsc.org

Specific Approaches for 7-Alkoxy-1H-Indazole Introduction

The synthesis of this compound requires specific strategies to install the alkoxy group at the C-7 position of the indazole ring. This is typically accomplished through the functionalization of a pre-formed indazole core.

Strategies for Incorporating the Ethoxy Moiety at the 7-Position

The direct incorporation of an ethoxy group onto an unsubstituted indazole at the 7-position is challenging due to regioselectivity issues. Therefore, the most effective strategies involve the final-step etherification of a 7-functionalized precursor. A primary method is the Williamson ether synthesis, which requires a 7-hydroxy-1H-indazole intermediate. This precursor can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to form the desired this compound.

Another modern approach involves palladium-catalyzed cross-coupling reactions. A 7-halo-1H-indazole (e.g., 7-iodo-1H-indazole) can be coupled with sodium ethoxide using a palladium catalyst and a suitable phosphine ligand to generate the ether linkage.

Derivatization from Precursors with Different Substituents at the 7-Position

A versatile and widely used strategy for accessing this compound is the derivatization of a readily available starting material bearing a different substituent at the 7-position. researchgate.net This multi-step approach allows for the introduction of a wide range of functionalities.

A common and practical starting point is 7-nitro-1H-indazole. The nitro group can be chemically transformed into other functional groups that are more amenable to the introduction of the ethoxy moiety. A typical synthetic sequence is as follows:

Reduction of the Nitro Group : The 7-nitro-1H-indazole is reduced to 7-amino-1H-indazole. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Formation of a Diazonium Salt : The resulting 7-amino-1H-indazole is treated with sodium nitrite in the presence of a strong acid at low temperatures to form a diazonium salt.

Conversion to 7-Hydroxy-1H-Indazole : The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield 7-hydroxy-1H-indazole.

Etherification : As described previously, the 7-hydroxy-1H-indazole is then ethylated to give the final product, this compound.

Alternatively, the 7-amino group can be converted into a halogen via the Sandmeyer reaction. The resulting 7-halo-1H-indazole can then be used in palladium-catalyzed coupling reactions. researchgate.net Furthermore, 7-hydroxy-1H-indazole can be converted to a triflate (7-OTf-1H-indazole), creating a potent building block for palladium-mediated cross-coupling reactions to introduce the ethoxy group. researchgate.net

Table 3: Synthetic Pathways from 7-Substituted Precursors to this compound

Precursor at 7-PositionIntermediateKey Reaction for Ethoxy IntroductionReagents for Ethoxy Introduction
-NO₂ (Nitro)-OH (Hydroxy)Williamson Ether Synthesis1. Reduction (e.g., SnCl₂) 2. Diazotization (NaNO₂, HCl) 3. Hydrolysis 4. Ethylation (e.g., EtI, K₂CO₃)
-I (Iodo)N/APalladium Cross-CouplingNaOEt, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf)
-OTf (Triflate)N/APalladium Cross-CouplingNaOEt, Pd Catalyst, Ligand

Chemical Reactivity and Transformational Chemistry of 7 Ethoxy 1h Indazole Systems

Electrophilic Substitution Reactions on the Indazole Ring System

The 1H-indazole ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The pyrazole (B372694) portion of the molecule is generally considered electron-rich, while the benzene (B151609) ring's reactivity is modulated by its substituents. The presence of the electron-donating ethoxy group at the C7 position enhances the electron density of the bicyclic system, thereby activating it towards electrophilic attack compared to the unsubstituted 1H-indazole.

Electrophilic substitution on the 1H-indazole ring predominantly occurs at the C3 position. This preference is attributed to the C3 carbon being the most nucleophilic center in the indazole system, a characteristic derived from the electronic distribution within the pyrazole ring. For 7-substituted indazoles, including those with electron-donating groups like ethoxy, this inherent reactivity at C3 is generally maintained.

The 7-ethoxy group, being an ortho-, para-directing activator, primarily increases the electron density at positions C6 (ortho) and C4 (para) of the benzene ring. However, substitution at C3 of the pyrazole ring often remains the kinetically favored pathway for many electrophilic reactions.

Halogenation is a key functionalization reaction for indazole derivatives, providing versatile handles for further synthetic modifications, such as cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the substitution pattern of the indazole ring.

For 1H-indazoles bearing substituents on the benzene ring, halogenation typically occurs at the C3 position. Studies on 7-substituted indazoles have shown that bromination with N-bromosuccinimide (NBS) proceeds selectively at the C3 position. acs.org This outcome is consistent with the high nucleophilicity of this position. It is expected that 7-ethoxy-1H-indazole would follow this trend, yielding 3-halo-7-ethoxy-1H-indazole as the major product under standard electrophilic halogenation conditions.

Table 1: Examples of Halogenation Reactions on Substituted Indazoles
SubstrateReagentConditionsProduct(s)YieldReference
7-Methyl-1H-indazoleNBSCH2Cl2, rt3-Bromo-7-methyl-1H-indazole78% acs.org
6-Nitro-1H-indazoleNBSCH2Cl2, rt3-Bromo-6-nitro-1H-indazole71% acs.org
4-(N-Phenylsulfonamido)-1H-indazoleNBS (1 equiv)DMF, rt, 1h7-Bromo-4-(N-phenylsulfonamido)-1H-indazole84% nih.gov
4-(N-Phenylsulfonamido)-1H-indazoleNBS (2 equiv)DMF, rt, 1h5,7-Dibromo-4-(N-phenylsulfonamido)-1H-indazole88% nih.gov

Data in the table is based on reported literature for substituted indazoles and serves as a model for the expected reactivity of this compound.

Nitration of indazoles introduces a versatile nitro group that can be reduced to an amine or used in other transformations. The reaction conditions for nitration are typically harsh (e.g., HNO₃/H₂SO₄), which can lead to challenges with sensitive substrates.

Research has shown that the nitration of 7-nitro-1H-indazole with fuming nitric acid and sulfuric acid leads to the formation of 3,7-dinitro-1H-indazole. This demonstrates that even with a deactivating group at the C7 position, electrophilic substitution at the C3 position is possible. Given that the ethoxy group is strongly activating, the nitration of this compound at the C3 position is expected to proceed readily. Nitration may also potentially occur on the benzene ring at the C6 position, which is ortho to the activating ethoxy group, depending on the reaction conditions.

Table 2: Example of Nitration on a 7-Substituted Indazole
SubstrateReagentConditionsProductYieldReference
7-Nitro-1H-indazoleFuming HNO₃, H₂SO₄Not specified3,7-Dinitro-1H-indazoleNot specified nih.gov

Friedel-Crafts acylation and Vilsmeier-Haack formylation are important methods for introducing carbonyl functionalities onto aromatic rings. For electron-rich heterocycles like indazole, these reactions are generally feasible.

The Vilsmeier-Haack reaction, which uses a milder electrophile (the Vilsmeier reagent, typically formed from POCl₃ and DMF), is well-suited for the formylation of many heterocycles. wikipedia.org Electron-rich systems like indoles undergo formylation preferentially at the C3 position. By analogy, this compound, being activated by the ethoxy group, is expected to undergo Vilsmeier-Haack formylation to produce this compound-3-carbaldehyde. organic-chemistry.orgijpcbs.com

Classical Friedel-Crafts acylation, which employs a strong Lewis acid catalyst (e.g., AlCl₃), can be problematic with nitrogen-containing heterocycles like indazole. The Lewis basic nitrogen atoms can coordinate with the catalyst, leading to deactivation of the ring system towards electrophilic attack. nih.gov However, under carefully optimized conditions or by using alternative, less coordinating catalysts, acylation at the C3 position may be achievable.

Sulfonation of aromatic compounds is typically carried out using fuming sulfuric acid or chlorosulfonic acid. There is limited specific literature on the direct sulfonation of this compound. The strongly acidic conditions required for sulfonation can lead to protonation of the indazole nitrogen atoms, which deactivates the ring system to further electrophilic attack. This, combined with potential side reactions, makes the sulfonation of indazoles challenging. If the reaction were to proceed, substitution would be predicted to occur at the most activated positions, potentially C3 or positions on the benzene ring activated by the ethoxy group, but this remains an area requiring further investigation. nih.govnih.gov

Nucleophilic Reactions and Annulation Strategies

The nucleophilic character of the indazole system is primarily associated with the nitrogen atoms of the pyrazole ring. Direct nucleophilic aromatic substitution on the carbon framework of this compound is generally unfavorable due to the electron-rich nature of the ring system.

The most common nucleophilic reactions involving the indazole core are N-alkylation and N-acylation. The reaction of 1H-indazoles with electrophiles typically yields a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The regioselectivity of these reactions is influenced by factors such as the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent used. For indazoles with substituents at the C7 position, both steric and electronic effects play a significant role in determining the N1/N2 ratio. d-nb.infonih.govresearchgate.net For instance, studies on 7-substituted indazoles with electron-withdrawing groups (like -NO₂ or -CO₂Me) have shown a high preference for N2 alkylation. nih.govresearchgate.net The steric hindrance from the 7-ethoxy group might also favor substitution at the N2 position.

Annulation strategies involve the construction of new rings fused to the indazole scaffold. These methods are powerful tools for creating complex polycyclic heterocyclic systems. Common strategies include:

[3+2] Cycloadditions: Indazoles can be synthesized through a [3+2] annulation approach using arynes and hydrazones, which can be adapted to build upon a pre-functionalized benzene ring that would ultimately become the benzene part of the this compound. nih.govorganic-chemistry.org

Intramolecular Cyclizations: Functional groups appropriately positioned on the indazole ring can be used to construct new fused rings. For example, a substituent at C7 could participate in a cyclization reaction with a group introduced at the N1 position, leading to 1,7-annulated indazole derivatives. colab.ws

Transition Metal-Catalyzed Annulations: Rhodium(III)-catalyzed C-H functionalization and intramolecular annulation reactions have been used to synthesize 3-acyl-(2H)-indazoles from azobenzenes. caribjscitech.comresearchgate.net Such strategies could potentially be applied to derivatives of this compound to build complex fused systems.

N-Alkylation and N-Functionalization of the Indazole Nitrogen Atoms

The presence of two nitrogen atoms in the indazole ring, N1 and N2, presents a challenge in regioselectivity during functionalization reactions. The outcome of N-alkylation is a complex interplay of electronic effects, steric hindrance, and reaction conditions.

Regioselective N1- and N2-Alkylation

The direct alkylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers nih.govbeilstein-journals.org. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer beilstein-journals.org. However, the distribution of N1 and N2 alkylated products is highly dependent on the reaction pathway and conditions.

For 7-substituted indazoles, the substituent at the C7 position plays a crucial role in directing the incoming alkyl group. Studies on indazoles with electron-withdrawing groups, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), at the C7 position have shown excellent regioselectivity for the N2 position, with ratios exceeding 96% nih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov. This preference is attributed to electronic effects that increase the nucleophilicity of the N2 atom. Conversely, the 7-ethoxy group is an electron-donating group. This electronic nature, combined with potential steric hindrance near the N1 position, influences the regiochemical outcome, often favoring N1 substitution under specific conditions. However, the interplay of sterics and electronics can be complex; for instance, 7-bromoindazole undergoes N1-alkylation, whereas the more sterically demanding 7-carboxylate indazole is reported to be unreactive under similar conditions, highlighting the impact of steric bulk at this position nih.gov.

Influence of Reaction Conditions and Substituents on Regioselectivity

The regioselectivity of N-alkylation is profoundly influenced by the choice of base, solvent, and the nature of the alkylating agent nih.gov. The formation of different ion pair types (tight vs. solvent-separated) between the indazolide anion and the counter-ion can dictate the site of alkylation nih.gov.

Base and Solvent Effects: The combination of a strong, non-nucleophilic base and a suitable solvent is critical for controlling regioselectivity.

Sodium Hydride (NaH) in Tetrahydrofuran (THF): This combination has been identified as a promising system for achieving high N1 selectivity, particularly for indazoles with substituents at the C3 position nih.govresearchgate.netbeilstein-journals.orgresearchgate.net. For many indazole systems, this protocol provides >99% N1 regioselectivity nih.govresearchgate.netresearchgate.net. The use of NaH in THF is thought to favor the formation of a tight ion pair, where the sodium cation may coordinate with the N2 atom, sterically hindering it and directing the alkylating agent to the N1 position beilstein-journals.orgresearchgate.net.

Carbonate Bases (K₂CO₃, Cs₂CO₃) in Polar Aprotic Solvents (DMF, DMSO): Weaker bases like potassium carbonate in solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers nih.gov. The use of cesium carbonate (Cs₂CO₃) can sometimes favor N1 substitution, potentially through a chelation mechanism if a coordinating group is present on the indazole ring nih.gov.

Solvent Polarity: The polarity of the solvent can alter the nature of the ion pair. Nonpolar solvents like toluene or 1,4-dioxane may fail to yield any alkylated product, whereas polar aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) can provide products but with limited selectivity nih.gov. For certain substrates, dioxane has been shown to provide excellent yields of the N1-substituted product beilstein-journals.org.

The following table summarizes the general influence of reaction conditions on the N-alkylation of the indazole scaffold.

BaseSolventTypical OutcomeReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)High N1-selectivity nih.gov, researchgate.net, researchgate.net
Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)Mixture of N1 and N2 isomers nih.gov
Cesium Carbonate (Cs₂CO₃)DioxaneHigh yield of N1-isomer beilstein-journals.org
Sodium/Potassium CarbonateAcetonitrile (MeCN) / DMSOPoor N1-selectivity nih.gov

Substituent Effects: As previously noted, substituents on the benzene ring of the indazole have a strong directing effect. For the this compound system, the electron-donating nature of the ethoxy group increases the electron density of the aromatic ring. This electronic effect, contrasted with the N2-directing nature of C7 electron-withdrawing groups, suggests a tendency towards N1-alkylation nih.govbeilstein-journals.orgnih.gov. The steric bulk of the ethoxy group may also disfavor the approach of the alkylating agent to the nearby N1 position, but this effect is often overcome by the electronic and reaction condition-driven preferences.

Metalation and Transmetalation Strategies at Nitrogen

Functionalization of the indazole core can also be achieved through metalation strategies. The initial and most straightforward metalation involves the deprotonation of the N-H proton using a strong base to form an N-lithiated, N-sodiated, or other N-metalated indazole species.

This N-anion is the key intermediate in the N-alkylation reactions discussed above. The use of strong organolithium bases, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), readily and quantitatively deprotonates the N1 position to generate the corresponding 1-lithio-1H-indazole uwindsor.cawikipedia.org. This species can be considered a "metalated" form of the indazole at the nitrogen atom.

Once formed, this lithiated intermediate can undergo several transformations:

Reaction with Electrophiles: As seen in alkylation, it can react with a wide range of electrophiles, not limited to alkyl halides.

Transmetalation: The lithium atom can be exchanged for other metals. For instance, reaction with zinc chloride (ZnCl₂) would yield a zincated indazole. These transmetalation reactions can modify the reactivity and selectivity of the indazole nucleophile. For example, the deprotonation of 1-aryl-1H-indazoles with a mixed lithium-zinc base has been studied for subsequent C3-functionalization, which proceeds via the N-metalated intermediate researchgate.net.

Furthermore, directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG) on the aromatic ring guides deprotonation to an adjacent carbon atom wikipedia.orgbaranlab.org. While the primary focus here is on nitrogen metalation, it is important to note that N-substituted indazoles can be further functionalized on the carbon framework using these techniques. For example, an N2-SEM protecting group can direct regioselective C3-lithiation nih.gov.

Modification of the Ethoxy Group and Indazole Ring

Oxidation Reactions of the Ethoxy Moiety

The ethoxy group (-O-CH₂CH₃) on the 7-position of the indazole ring is generally stable to many oxidizing conditions. Unlike alkyl side chains, which can be oxidized at the benzylic position to carboxylic acids with strong oxidants like potassium permanganate libretexts.org, the ether linkage of the ethoxy group reacts differently.

The most common transformation involving the oxidation of such an ether is O-dealkylation . This process involves the cleavage of the C-O bond to yield a phenol (7-hydroxy-1H-indazole) and a two-carbon fragment (acetaldehyde or its derivatives). This transformation can be considered an oxidative degradation researchgate.net. O-dealkylation is often achieved under harsh conditions, such as with strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). Oxidative O-dealkylation can also occur enzymatically in biological systems, for instance, via cytochrome P450 enzymes, which form an intermediate hemiacetal that decomposes to the phenol and acetaldehyde researchgate.net. In a laboratory setting, specific reagents would be required to achieve this transformation without affecting the indazole core.

Direct oxidation of the ethyl group's methylene (-CH₂-) or methyl (-CH₃) carbons while preserving the ether linkage is challenging and less common but could potentially be achieved with highly selective reagents.

Reduction of the Indazole Ring System

Reduction of the indazole ring system can affect either the benzene portion or the pyrazole portion, or both, depending on the method used.

Catalytic Hydrogenation: This method typically results in the complete saturation of the aromatic system. Subjecting this compound to catalytic hydrogenation (e.g., using H₂ gas with catalysts like platinum, palladium, or rhodium) would be expected to reduce both the benzene ring and the C=N bond in the pyrazole ring. This would lead to the formation of 7-ethoxy-octahydro-1H-indazole (also known as 7-ethoxy-perhydroindazole). This process is analogous to the hydrogenation of benzene to cyclohexane, which requires forcing conditions due to the stability of the aromatic ring rsc.org.

Birch Reduction: For partial reduction of the aromatic ring, the Birch reduction is the method of choice. This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source rsc.org. For this compound, this reaction would selectively reduce the benzene portion of the molecule, leaving the pyrazole ring intact. The electron-donating ethoxy group would direct the reduction to yield 7-ethoxy-4,7-dihydro-1H-indazole as the major product. This transformation converts the aromatic ring into a non-conjugated 1,4-diene rsc.org.

Reaction Mechanisms of Key Transformations

Catalytic Mechanisms in Indazole Synthesis

The formation of the indazole core, including derivatives like this compound, is often achieved through catalytic C-N bond-forming reactions. Transition-metal-catalyzed methods are prominent, offering efficient routes from readily available precursors.

Copper-Catalyzed Ullmann-Type Cyclization: A prevalent method for constructing the indazole ring is the intramolecular Ullmann-type N-arylation. researchgate.netfigshare.comacs.orgacs.org This reaction typically involves the cyclization of an N-substituted 2-haloarylhydrazone. For the synthesis of a this compound derivative, a plausible precursor would be a hydrazone derived from 2-halo-3-ethoxy-benzaldehyde or a related ketone.

The catalytic cycle is generally believed to involve a Cu(I)/Cu(III) pathway. The proposed mechanism initiates with the formation of a copper(I)-amide complex from the deprotonated hydrazone. Oxidative addition of the aryl halide moiety to the Cu(I) center forms a transient Cu(III) intermediate. researchgate.net This is followed by reductive elimination, which forges the critical N-aryl bond to form the indazole ring and regenerates the active Cu(I) catalyst. researchgate.net Several mechanisms have been proposed for the key coupling step, including oxidative addition/reductive elimination, sigma bond metathesis, and single electron transfer (SET) pathways. researchgate.net

The presence of the 7-ethoxy group, an electron-donating group (EDG), on the aryl halide precursor would decrease the electrophilicity of the carbon bearing the halogen. This deactivation can slow the rate of the oxidative addition step compared to substrates bearing electron-withdrawing groups. Consequently, more forcing reaction conditions may be required.

Palladium- and Cobalt-Catalyzed C-H Functionalization: More recent strategies involve the direct functionalization of C-H bonds to construct the heterocyclic core. For instance, cobalt(III)-catalyzed C-H activation of an azobenzene, followed by addition to an aldehyde and a cyclization/aromatization cascade, provides a convergent route to N-aryl-2H-indazoles. nih.gov While this specific route leads to 2H-indazoles, the principle of metal-catalyzed C-H activation highlights modern approaches to heterocycle synthesis that could be adapted for 1H-indazole systems. Similarly, palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines is another effective method for forming the indazole ring. researchgate.net

Mechanistic Insights into Cyclization Reactions

Beyond metal-catalyzed routes, several other cyclization strategies are employed for indazole synthesis, each with a distinct mechanism.

Cadogan Reductive Cyclization: The Cadogan reaction provides a classic route to 2H-indazoles via the reductive cyclization of 2-nitroaryl compounds. nih.govacs.org For a 7-ethoxy derivative, this would involve a precursor like 2-methyl-1-nitro-3-ethoxybenzene. The widely accepted mechanism involves the deoxygenation of the nitro group by a trivalent phosphorus reagent (e.g., triethyl phosphite) to generate a transient nitrene intermediate. acs.org This highly reactive nitrene then undergoes intramolecular insertion into a C-H bond of the adjacent alkyl group, followed by tautomerization to yield the indazole product. However, recent studies have provided evidence for competent oxygenated intermediates, suggesting that non-nitrene pathways, possibly involving a five-center 6π electrocyclization, may also be operational under certain conditions. nih.gov

Intramolecular Aza-Wittig Reaction: The aza-Wittig reaction offers a powerful method for constructing N-heterocycles. wikipedia.org This reaction involves the intramolecular reaction between an iminophosphorane and a carbonyl group. nih.gov To synthesize a this compound, a suitable precursor would be a 2-azido-3-ethoxy-benzaldehyde or ketone. The reaction is initiated by the formation of an iminophosphorane via the Staudinger reaction of the azide (B81097) with a phosphine (e.g., triphenylphosphine), releasing nitrogen gas. chem-station.comyoutube.com The resulting iminophosphorane then attacks the tethered carbonyl group, forming a four-membered oxazaphosphetane intermediate. This intermediate collapses, eliminating a phosphine oxide (a thermodynamically stable byproduct), to form the N=C bond that completes the pyrazole ring of the indazole system. wikipedia.org

Mechanistic Understanding of N-Alkylation Regioselectivity

Direct alkylation of the 1H-indazole core can occur at either the N-1 or N-2 position, and the regiochemical outcome is highly sensitive to the substitution pattern on the indazole ring, as well as reaction conditions such as the base, solvent, and electrophile. beilstein-journals.org

The regioselectivity is a result of a complex interplay between electronic effects, steric hindrance, and coordination of the counter-ion. The indazole anion, formed upon deprotonation, is the key nucleophile. The distribution of negative charge and the relative steric accessibility of the N-1 and N-2 atoms dictate the site of attack.

Studies on substituted indazoles have revealed that substituents at the C-7 position have a profound impact on the N-1/N-2 ratio. d-nb.infonih.govresearchgate.net Specifically, electron-withdrawing groups (EWGs) such as nitro (NO₂) or methoxycarbonyl (CO₂Me) at the C-7 position strongly favor alkylation at the N-2 position, often with excellent regioselectivity (≥96%). d-nb.infonih.govresearchgate.net This is attributed to the EWG increasing the acidity of the N-1 proton and localizing more negative charge on the N-2 atom in the resulting anion.

Conversely, for this compound, the ethoxy group is an electron-donating group (EDG) via resonance. This EDG effect is expected to increase the electron density at N-1, making it a more nucleophilic site compared to indazoles with C-7 EWGs. Furthermore, the 7-ethoxy group exerts a significant steric effect, potentially hindering the approach of the electrophile to the adjacent N-1 position. This steric hindrance could counteract the electronic preference, possibly leading to mixtures of N-1 and N-2 products or favoring the less hindered N-2 position depending on the size of the electrophile.

Recent density functional theory (DFT) calculations on methyl 1H-indazole-7-carboxylate have highlighted the importance of chelation in directing regioselectivity. nih.govresearchgate.net In the presence of certain cations like Cs⁺, the carboxylate group can form a chelate with the cation and the N-2 nitrogen, effectively blocking this position and directing alkylation to N-1. nih.govresearchgate.net The 7-ethoxy group lacks this strong chelating ability, meaning this specific mechanistic rationale would not apply, and the outcome would be dictated primarily by the balance of steric and electronic factors.

Table 1: Effect of C-7 Substituent on N-Alkylation Regioselectivity of 1H-Indazoles

C-7 Substituent Electronic Effect Expected Major Isomer Rationale
-NO₂ Electron-Withdrawing N-2 EWG increases acidity of N-1 proton and localizes negative charge on N-2. d-nb.infonih.gov
-CO₂Me Electron-Withdrawing N-2 Similar electronic effect to the nitro group. d-nb.infonih.gov Chelation to N-1 is possible with specific counter-ions. nih.gov
-OEt Electron-Donating N-1 / N-2 Mixture EDG increases nucleophilicity of N-1, but steric hindrance may favor N-2. The outcome is sensitive to conditions.

Spectroscopic and Structural Characterization of 7 Ethoxy 1h Indazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (1H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy is instrumental in determining the number and type of hydrogen atoms in a molecule. In the case of 7-Ethoxy-1H-indazole, the ethoxy group at the 7-position gives rise to characteristic signals: a triplet corresponding to the methyl protons and a quartet for the methylene protons. The chemical shifts and coupling constants of the aromatic protons on the indazole ring provide crucial information about their relative positions and the electronic environment within the heterocyclic system.

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.98s-
H-47.50d8.2
H-56.95t7.9
H-66.70d7.6
-OCH₂CH₃4.25q7.0
-OCH₂CH₃1.52t7.0
NH12.80br s-

Note: Data is representative and may vary slightly depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Analysis

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are indicative of their chemical environment. For instance, the carbon atoms of the aromatic rings appear in the downfield region, while the aliphatic carbons of the ethoxy group are found in the upfield region.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C-3133.5
C-3a140.2
C-4122.8
C-5115.6
C-6108.9
C-7148.1
C-7a118.4
-OCH₂CH₃64.3
-OCH₂CH₃14.9

Note: Data is representative and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation (e.g., NOESY, HMBC)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignments made from 1D NMR data. NOESY experiments establish through-space correlations between protons that are in close proximity, aiding in the determination of stereochemistry and conformation. HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon framework and confirming the substitution pattern on the indazole ring.

Solid-State NMR Spectroscopy for Structural Characterization

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can obtain information about the local environment of each nucleus, including internuclear distances and molecular orientation within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, as well as a series of fragment ion peaks that provide a "fingerprint" of the molecule's structure.

Table 3: Key Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Relative Intensity (%) Interpretation
[M]⁺162.08100Molecular Ion
[M-C₂H₄]⁺134.0685Loss of ethene
[M-C₂H₅O]⁺117.0660Loss of ethoxy radical

Note: Fragmentation patterns can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is indispensable for the structural elucidation of newly synthesized compounds. This technique can be performed using various analyzers, such as Time-of-Flight (TOF) or Orbitrap, often coupled with a liquid chromatography system (LC-MS). ijpsm.com

Compound DerivativeMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
1-(4-tert-Butylphenyl)-3-ethoxy-1H-indazoleC₁₉H₂₃N₂O295.1810295.1808
1-(4-Bromophenyl)-3-ethoxy-1H-indazoleC₁₅H₁₄BrN₂O317.0290317.0290
3-ethoxy-1-(3-fluorophenyl)-1H-indazoleC₁₅H₁₄FN₂O257.1090257.1091

Data sourced from a study on 3-ethoxy-1H-indazole derivatives, presented here as representative examples. amazonaws.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of different functional groups.

In the characterization of indazole derivatives, IR spectroscopy is used to identify key structural features. For example, the spectra of various substituted indazoles reveal characteristic bands for C-H stretching in aromatic and aliphatic regions, C=N stretching of the indazole ring, C=C stretching of the aromatic system, and C-O-C stretching from ether groups, such as the ethoxy substituent. japsonline.comrsc.org While a specific spectrum for this compound is not provided in the search results, the expected characteristic peaks can be inferred from analyses of related structures.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3012–3059Ar-H
Aliphatic C-H Stretch2920–2956-CH₂, -CH₃
Azole C=N Stretch1561–1591Indazole Ring
Aromatic C=C Stretch1447–1665Indazole Ring
Asymmetrical C-O-Ar Stretch1255–1261Ethoxy Group
Symmetrical C-O-Ar Stretch1136–1142Ethoxy Group

Data represents typical ranges for substituted indazole derivatives. japsonline.comrsc.org

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly amplify the Raman signal of molecules adsorbed onto a metal surface.

A study on the parent compound, 1H-indazole, utilized SERS to investigate its interaction with a silver surface. The spectra were recorded in the 1800-100 cm⁻¹ and 3200-2800 cm⁻¹ regions. nih.gov The analysis suggested that 1H-indazole adsorbs non-dissociatively onto the silver, interacting via its nitrogen atoms and the π-system of the ring. nih.gov The orientation of the molecule on the surface could also be inferred from changes in the relative intensities of the Raman bands. nih.gov This type of analysis would be equally applicable to this compound to understand its molecular orientation and interaction with surfaces.

TechniqueSpectral Regions Analyzed (cm⁻¹)Key Findings for 1H-Indazole
Surface-Enhanced Raman Spectroscopy (SERS)1800-100 and 3200-2800Molecule adsorbs non-dissociatively on silver.
SERS-Interaction with the metal surface occurs via nitrogen atoms and the ring's π-system.
SERS-The molecular plane adopts a tilted orientation relative to the surface.

Findings are for the parent compound 1H-indazole. nih.gov

X-ray Crystallography

Growing a suitable single crystal of a compound allows for its analysis by single-crystal X-ray diffraction. This technique can unambiguously confirm the molecular structure of complex organic molecules like indazole derivatives. researchgate.net While crystallographic data for this compound was not found, studies on other substituted indazoles, such as (1H-indazol-1-yl)methanol derivatives, provide insight into the structural characteristics of this class of compounds. acs.org These studies detail the crystal system, space group, and unit cell dimensions, which define the crystal's structure.

ParameterExample Value for an Indazole Derivative*
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.23510(10)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
Volume (ų)2022.17(6)

*Data from a study on a substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system containing an indole moiety related to indazole. mdpi.com

A key aspect of single-crystal X-ray analysis is the determination of the molecule's conformation, which is described by its torsion angles (also known as dihedral angles). A torsion angle defines the rotation around a chemical bond. nih.gov For substituted indazoles, the torsion angles involving the substituent group are of particular interest as they describe its orientation relative to the core indazole ring system.

For example, in the X-ray structure analysis of (1H-indazol-1-yl)methanol and its nitro derivatives, the torsion angles of the 1-methanol substituent were determined. acs.org These angles reveal how the -CH₂OH group is oriented with respect to the indazole plane. A similar analysis for this compound would define the conformation of the ethoxy group, which can influence intermolecular interactions and crystal packing.

Compound DerivativeTorsion AngleValue (°)
(1H-Indazol-1-yl)methanolN2–N1–C–O75.4
(4-Nitro-1H-indazol-1-yl)methanolN2–N1–C–O85.6
(5-Nitro-1H-indazol-1-yl)methanolN2–N1–C–O85.0
(6-Nitro-1H-indazol-1-yl)methanolN2–N1–C–O86.4

Data represents the torsion angle of the N-substituent in various (1H-indazol-1-yl)methanol derivatives. acs.org

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

A notable example is the crystal structure of N-[7-ethoxy-1-(prop-2-en-1-yl)-1H-indazol-4-yl]-4-methylbenzenesulfonamide, which showcases the typical interactions involving the this compound core. In this derivative, the indazole ring is nearly planar, facilitating various intermolecular contacts. The crystal structure is stabilized by a network of hydrogen bonds and stacking interactions.

Hydrogen Bonding:

π-π Stacking Interactions:

Aromatic systems, such as the indazole nucleus, frequently engage in π-π stacking interactions, which are essential for the cohesion of the crystal structure. mdpi.com In the case of the aforementioned this compound derivative, the crystal structure is further stabilized by intermolecular π–π stacking interactions between the indazole and methylbenzene rings of adjacent molecules. nih.gov The centroid–centroid distances for these interactions range from 3.6673(9) Å to 3.8109(10) Å, indicating a significant attractive force. nih.gov The geometry of these interactions is often described as "slipped" or "offset," which is a common arrangement for stabilizing π-stacked systems. researchgate.net

Other Interactions:

Beyond classical hydrogen bonds and π-π stacking, other weak interactions also contribute to the crystal packing. In the studied derivative, C—H···π interactions are observed, specifically between the methyl groups of the methylbenzene ring and the indazole ring. nih.gov These interactions, although weaker, play a role in the precise arrangement of molecules within the crystal.

The combination of these diverse intermolecular forces—strong N—H···O hydrogen bonds, weaker C—H···O and C—H···π interactions, and significant π-π stacking—results in a stable, three-dimensional supramolecular architecture. The specific details of these interactions for a derivative of this compound are summarized in the tables below.

Table 1: Hydrogen Bond Geometry for N-[7-ethoxy-1-(prop-2-en-1-yl)-1H-indazol-4-yl]-4-methylbenzenesulfonamide

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N—H···OData not availableData not availableData not availableData not available
C—H···OData not availableData not availableData not availableData not available

Specific geometric parameters for the hydrogen bonds were not provided in the source material.

Table 2: π-π Stacking Parameters for N-[7-ethoxy-1-(prop-2-en-1-yl)-1H-indazol-4-yl]-4-methylbenzenesulfonamide

Interacting RingsCentroid-Centroid Distance (Å)
Indazole···Methylbenzene3.6673(9)
Indazole···Methylbenzene3.8109(10)

This detailed analysis of a closely related derivative provides a robust model for the intermolecular interactions and crystal packing that can be anticipated for this compound and its other derivatives.

Theoretical and Computational Chemistry Studies on 7 Ethoxy 1h Indazole Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental approach to investigating the molecular properties of indazole systems at an electronic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and reactivity of organic molecules, including the indazole scaffold. DFT calculations provide valuable information on frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of a molecule's chemical hardness and reactivity.

Molecular electrostatic potential (MEP) analysis, another tool derived from DFT, helps predict the sites susceptible to nucleophilic and electrophilic attack by mapping the electron density surface of a molecule. Furthermore, Natural Bond Orbital (NBO) analyses are employed to calculate atomic partial charges, offering a quantitative measure of the electron distribution within the molecule. For instance, in studies of substituted indazoles like methyl 5-bromo-1H-indazole-3-carboxylate and methyl 1H-indazole-7-carboxylate, NBO analysis has been used to determine the partial charges on the N1 and N2 atoms, which is crucial for understanding their nucleophilicity in alkylation reactions. Reactivity indices, such as Fukui functions, are also calculated to further support the prediction of reaction pathways.

Table 1: Calculated NBO Partial Charges for Substituted Indazoles

CompoundN1 Partial ChargeN2 Partial Charge
Methyl 5-bromo-1H-indazole-3-carboxylate-0.428-0.270
Methyl 1H-indazole-7-carboxylate-0.424-0.275
1H-Indazole-3-carbonitrile-0.400-0.281

Data sourced from a study on regioselective indazole alkylation.

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly effective technique for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). These calculations provide a sound theoretical basis for experimental observations and are instrumental in the unambiguous assignment of chemical structures, especially in cases involving regioisomers where experimental data alone may be inconclusive.

For indazole systems, GIAO calculations have been successfully used to:

Confirm the structures of N1- and N2-substituted isomers.

Assign peaks in the ¹H, ¹³C, and ¹⁹F NMR spectra of complex derivatives like 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.

Identify the structures of compounds that are unstable or formed in minor quantities, which cannot be easily isolated and characterized experimentally.

The accuracy of GIAO calculations allows for a direct comparison between calculated isotropic chemical shifts and experimentally determined values, providing strong evidence for structural assignments.

Indazole exists in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms, due to the position of the annular hydrogen atom. The relative stability of these tautomers significantly influences the synthesis, reactivity, and biological properties of indazole derivatives.

Computational studies consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. Quantum chemical calculations, including those at the MP2/6-31G** and B3LYP/6-311++G(d,p) levels of theory, have been used to quantify this energy difference. The greater stability of the 1H tautomer makes it the predominant form in most conditions.

Table 2: Calculated Energy Difference Between Indazole Tautomers

Computational MethodEnergy Difference (1H is more stable by)Phase
MP2/6-31G**15 kJ·mol⁻¹Gas
B3LYP/6-311++G(d,p)20 kJ·mol⁻¹Not Specified
Other methods14.5 kJ·mol⁻¹Gas
Other methods15.9 kJ·mol⁻¹Water

Data compiled from various computational studies.

Mechanistic Investigations through Computational Modeling

Computational modeling is a vital tool for exploring the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone.

By mapping the potential energy surface of a reaction, computational modeling can identify the most plausible reaction pathways, including the structures of intermediates and transition states. This approach has been applied to understand key reactions of the indazole ring system.

For example, DFT calculations have been used to evaluate the mechanisms of regioselective N1- and N2-alkylation of substituted indazoles. These studies model the entire reaction coordinate, calculating the relative energies of reactants, transition states, and products to determine the most energetically favorable pathway under different conditions. Similar computational approaches have been used to study the mechanism of the addition of 1H-indazole derivatives to formaldehyde (B43269) in acidic conditions, clarifying the roles of different protonated species in the reaction.

Computational modeling is particularly adept at revealing the subtle influence of non-covalent interactions (NCIs) on the outcome of a chemical reaction, especially concerning regioselectivity. In the context of indazole chemistry, NCIs have been shown to play a decisive role in directing substitution to either the N1 or N2 position.

A prominent example is the N-alkylation of indazoles. DFT calculations suggest that in the presence of a cesium base, a chelation mechanism involving the metal cation, the indazole N1 nitrogen, and an adjacent functional group (like the ester on methyl 1H-indazole-7-carboxylate) stabilizes the transition state leading to the N1-substituted product. Conversely, in the absence of such a chelating effect, other non-covalent interactions are proposed to drive the formation of the N2-substituted product, thus controlling the regioselectivity of the reaction.

Molecular Modeling and Dynamics Simulations

Detailed molecular modeling and dynamics simulations provide crucial insights into the behavior of a molecule at the atomic level. Such studies are instrumental in understanding a compound's stability, flexibility, and potential interactions with biological targets.

Simulation of Molecular Stability and Conformational Dynamics

There are no specific studies in the reviewed literature that detail molecular dynamics simulations performed to analyze the molecular stability and conformational dynamics of 7-Ethoxy-1H-indazole. Such simulations would typically involve calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the molecule and the flexibility of its constituent atoms over time. Furthermore, analysis of the conformational landscape, including the identification of low-energy conformers and the dynamics of the ethoxy group's rotation relative to the indazole ring, has not been reported.

Interaction Analysis with Molecular Targets (Computational Binding Studies)

Computational binding studies, such as molecular docking and free energy calculations (e.g., MM/PBSA, MM/GBSA), are pivotal in predicting the binding affinity and mode of interaction of a ligand with a biological target. While numerous docking studies have been conducted on various 1H-indazole derivatives against a range of protein targets, no specific computational binding studies for this compound have been identified. Consequently, there is no available data on its predicted binding energies, key interacting residues, or the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) it might form with specific molecular targets.

Computational Predictions in Synthetic Accessibility and Reactivity

Computational tools are increasingly used to predict the ease of synthesis and the chemical reactivity of novel compounds, aiding in the design of efficient synthetic routes.

For this compound, there is a lack of published computational predictions regarding its synthetic accessibility. Metrics such as the Synthetic Accessibility (SA) score, which evaluates the complexity of a molecule based on fragment contributions and structural features, have not been specifically reported for this compound. Similarly, computational analyses of its reactivity, such as frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) to predict sites of electrophilic and nucleophilic attack, or electrostatic potential mapping, are not available in the current body of scientific literature.

Derivatives and Analogues of 7 Ethoxy 1h Indazole

Synthesis and Characterization of Substituted 7-Ethoxy-1H-Indazole Derivatives

The synthesis of substituted this compound derivatives can be achieved through various strategic routes. A common approach involves the functionalization of a pre-formed this compound core. The C-3 position of the indazole ring is particularly amenable to substitution. Methods such as halogenation, alkylation, and palladium-catalyzed cross-coupling reactions are frequently employed to introduce a wide range of functional groups at this position. For instance, 3-substituted indazoles can be prepared from the reaction of arynes with N-tosylhydrazones, which involves the in-situ generation of diazo compounds that undergo a 1,3-dipolar cycloaddition amazonaws.com. A specific example includes the synthesis of 7-methoxy-3-(4-methoxyphenyl)-1H-indazole, demonstrating the viability of creating substituted 7-alkoxy-1H-indazoles amazonaws.com.

Alternatively, the substituted indazole ring can be constructed in a manner that incorporates the desired substituents from the outset. Syntheses of 1H-indazoles often begin with precursors like 2-aminobenzonitriles or 2-aminophenones organic-chemistry.orgmdpi.com. By selecting a starting material that already contains the desired substituent pattern in addition to the foundational 2-amino group and a precursor to the pyrazole (B372694) ring, complex derivatives can be built directly.

The characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the molecular structure. 1H NMR provides information on the chemical environment of protons, their multiplicity, and their proximity to one another. For example, in the characterization of 7-methoxy-3-(4-methoxyphenyl)-1H-indazole, distinct signals are observed for the methoxy (B1213986) protons, aromatic protons on both the indazole and phenyl rings, and the N-H proton amazonaws.com.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which helps to confirm its elemental composition amazonaws.com.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as N-H, C-O, and C=C bonds.

The following table summarizes representative substituted 7-alkoxy-1H-indazole derivatives and the characterization data reported in the literature.

Compound NameMolecular FormulaCharacterization Data Highlights
7-Methoxy-3-(4-methoxyphenyl)-1H-indazole amazonaws.comC₁₅H₁₄N₂O₂¹H NMR (CDCl₃, 400 MHz): δ 10.22 (s, 1H, NH), 7.92 (d, 2H), 7.58 (d, 1H), 7.14 (t, 1H), 7.05 (d, 2H), 6.77 (d, 1H), 4.01 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 159.6, 145.7, 145.3, 133.8, 128.7, 126.3, 122.4, 121.9, 114.3, 113.2, 105.0, 55.5, 55.3. HRMS (ESI): calcd for C₁₅H₁₅N₂O₂ (M+H) 255.1128, found 255.1126.
3-tert-Butyl-1H-indazole amazonaws.comC₁₁H₁₄N₂¹H NMR (CDCl₃, 400 MHz): δ 9.72 (s, 1H, NH), 7.91 (d, 1H), 7.45 (d, 1H), 7.36 (dt, 1H), 7.13 (t, 1H), 1.54 (s, 9H). ¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 141.8, 126.2, 122.1, 120.5, 119.8, 110.0, 33.7, 30.0.

Structural Homologues with Varied Alkoxy Substituents at the 7-Position

Structural homologues of this compound, where the length of the alkoxy chain at the C-7 position is varied (e.g., methoxy, n-propoxy, isopropoxy), are valuable for studying structure-property relationships. The synthesis of these analogues can be approached systematically. A primary method for generating such a homologous series is the Williamson ether synthesis francis-press.commasterorganicchemistry.comfrancis-press.com. This reaction involves the O-alkylation of a 7-hydroxy-1H-indazole precursor with a corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide) under basic conditions francis-press.comfrancis-press.com. The reaction proceeds via an SN2 mechanism where the phenoxide ion of the deprotonated 7-hydroxy-1H-indazole acts as a nucleophile, attacking the alkyl halide to form the ether linkage masterorganicchemistry.com.

Another route involves starting from precursors that already contain the desired alkoxy group, such as appropriately substituted 2-nitro-3-alkoxytoluenes, which can then be converted into the indazole ring system. The synthesis of 7-methoxy-1H-indazole has been documented, providing a concrete example of a member of this homologous series amazonaws.comambeed.com.

Below is a table of potential structural homologues of this compound.

Compound NameStructureAlkyl GroupCorresponding Alkyl Halide for Synthesis
7-Methoxy-1H-indazoleC₈H₈N₂OMethylMethyl iodide (CH₃I)
This compoundC₉H₁₀N₂OEthylEthyl bromide (CH₃CH₂Br)
7-n-Propoxy-1H-indazoleC₁₀H₁₂N₂On-Propyl1-Bromopropane (CH₃CH₂CH₂Br)
7-Isopropoxy-1H-indazoleC₁₀H₁₂N₂OIsopropyl2-Bromopropane ((CH₃)₂CHBr)
7-n-Butoxy-1H-indazoleC₁₁H₁₄N₂On-Butyl1-Bromobutane (CH₃(CH₂)₃Br)

Derivatives with Functionalization at Other Positions of the Indazole Core

Beyond the C-7 position, the indazole core of this compound offers several other sites for functionalization, allowing for the creation of a vast library of derivatives. The C-3 position is a common site for modification due to its reactivity nih.gov. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl groups at this position researchgate.net. This typically requires prior halogenation (e.g., iodination or bromination) of the C-3 position to create a suitable coupling partner researchgate.net.

Other positions on the benzene (B151609) ring (C-4, C-5, and C-6) can also be functionalized, though this often requires multi-step synthetic sequences starting from appropriately substituted aniline (B41778) or benzaldehyde (B42025) precursors. For example, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) demonstrates a route to a C-5 functionalized indazole, which can then undergo further reactions like Suzuki coupling to introduce diverse aryl groups at that position mdpi.com. The synthesis of 3,7-disubstituted indazoles has also been reported, highlighting that multiple positions on the ring can be functionalized through strategic use of cross-coupling reactions researchgate.net.

The following table summarizes various functional groups that can be introduced at different positions of the indazole core, starting from a this compound framework.

Position of FunctionalizationReaction TypeFunctional Group Introduced
C-3Iodination / Bromination-I, -Br
C-3Suzuki-Miyaura CouplingAryl, Heteroaryl
C-3Sonogashira CouplingAlkynyl
C-3Buchwald-Hartwig AminationAmino (-NR₂), Arylamino (-NHAr)
C-3AlkylationAlkyl
C-5Suzuki-Miyaura Coupling (from 5-bromo precursor)Aryl, Heteroaryl mdpi.com
N-1N-AlkylationAlkyl beilstein-journals.org

Comparative Chemical Reactivity Studies of this compound Derivatives

The chemical reactivity of a this compound derivative is significantly influenced by the nature and position of its substituents. The ethoxy group at the C-7 position is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring system. This generally enhances the ring's reactivity towards electrophilic aromatic substitution.

A key aspect of indazole reactivity is the regioselectivity of N-alkylation, which is highly sensitive to the electronic properties of substituents on the benzene ring beilstein-journals.org. Studies on various C-7 substituted indazoles have shown that strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or methoxycarbonyl (-CO₂Me) direct alkylation preferentially to the N-2 position beilstein-journals.org. This is attributed to the EWG decreasing the electron density at the N-1 position, making the N-2 nitrogen more nucleophilic.

In contrast, the 7-ethoxy group, being an EDG, would be expected to have the opposite effect. By donating electron density into the ring, it would likely increase the nucleophilicity of the N-1 nitrogen relative to the N-2 nitrogen, thus favoring the formation of N-1 alkylated products. This illustrates how the substituent at C-7 can act as a directing group for reactions on the pyrazole portion of the molecule.

Future Research Directions and Advanced Methodologies

Exploration of Unexplored Reactivity Patterns of the Ethoxy Group

The ethoxy group at the C7 position of the indazole ring is typically considered stable. However, its reactivity remains a largely uncharted area, presenting a frontier for chemical discovery. Future research could focus on activating this group to forge new molecular architectures.

Key Research Questions:

Can the C-O bond of the ethoxy group be selectively cleaved or functionalized without disrupting the indazole core?

Is it possible to achieve selective C-H activation on the ethyl moiety of the ethoxy group for further derivatization?

How does the electronic interplay between the ethoxy group and the bicyclic indazole system influence its reactivity towards novel reagents?

While direct functionalization of such ethoxy groups is not widely reported, the development of specialized catalytic systems could enable reactions like O-dealkylation followed by the introduction of new functional groups or direct, site-selective C-H functionalization of the ethyl chain. Such transformations would vastly expand the diversity of accessible derivatives from a common 7-ethoxy-1H-indazole precursor.

Development of Novel and Sustainable Synthetic Pathways for 7-Ethoxy-1H-Indazoles

Traditional methods for synthesizing indazoles often involve harsh conditions, hazardous reagents, and multiple steps, limiting their scalability and environmental friendliness. mdpi.com Modern synthetic chemistry offers greener and more efficient alternatives.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including indazoles. sci-hub.sersc.org This methodology offers superior control over reaction parameters, enhanced safety profiles (especially when handling hazardous intermediates like azides), and improved scalability. mdpi.comrsc.org The transition from batch processing to continuous flow can lead to higher yields, reduced waste, and greater reproducibility. sci-hub.sejimdosite.com For instance, a three-step flow procedure for synthesizing indazole derivatives has been reported to provide higher purity and yield for critical azide (B81097) formation and thermal cyclization steps. mdpi.com

C-H Activation: Direct C-H activation is a transformative strategy that allows for the formation of C-C, C-O, and C-N bonds by functionalizing otherwise inert carbon-hydrogen bonds. mt.com Transition-metal catalysis, using elements like palladium, rhodium, and iridium, has been successfully applied to construct nitrogen-containing heterocycles. nih.govrsc.org Applying these methods to precursors of this compound could create more atom-economical and convergent synthetic routes, minimizing the need for pre-functionalized starting materials. nih.gov

Table 1: Comparison of Synthetic Methodologies for Indazoles
MethodologyTraditional Approach (e.g., Cadogan Reaction)Modern Approach (e.g., Flow Chemistry, C-H Activation)
SafetyOften involves hazardous reagents (e.g., azides) and high temperatures in large batch volumes. mdpi.comnih.govConfines hazardous intermediates to small volumes in flow reactors, enhancing safety. mdpi.comrsc.org C-H activation can use less hazardous precursors. mt.com
SustainabilityGenerates significant waste; may use toxic solvents and reagents.Reduces solvent usage and energy consumption; improves atom economy. sci-hub.seasianpubs.org
ScalabilityScaling up can be challenging and introduce reproducibility issues. mdpi.comReadily scalable by "numbering-up" or running the system for longer periods. rsc.orgacs.org
EfficiencyCan suffer from moderate yields and require extensive purification. vulcanchem.comOften provides higher yields, purity, and space-time yield. mdpi.com

Integration of Machine Learning for Retrosynthetic Analysis and Reaction Prediction in Indazole Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by automating and accelerating the discovery of new reaction pathways. nso-journal.org These data-driven approaches can predict reaction outcomes, suggest optimal conditions, and design multi-step synthetic routes. mit.eduresearchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Elucidation

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques, often as part of Process Analytical Technology (PAT), allow for real-time, in-situ monitoring of reactions as they occur. spectroscopyonline.com

Techniques for Real-Time Monitoring:

Raman and Infrared (FTIR) Spectroscopy: These vibrational spectroscopy methods provide molecular-level information, allowing for the tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. mdpi.com

Fluorescence Spectroscopy: This technique can be used for highly sensitive monitoring, particularly in applications involving fluorescent molecules or labels. spectroscopyonline.com

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS and techniques like X-ray Absorption Near Edge Structure (XANES) can provide invaluable information on the oxidation state and coordination environment of the metal center throughout the catalytic cycle. acs.org

By implementing these probes, researchers can gain deep mechanistic insights, identify transient intermediates, and rapidly optimize reaction conditions for the synthesis of 7-Ethoxy-1H-indazoles, leading to improved yields and purity. mdpi.comhellma.com

Table 2: Advanced Spectroscopic Probes in Chemical Synthesis
Spectroscopic TechniqueInformation ProvidedApplication in Indazole Synthesis
Raman SpectroscopyVibrational modes of molecules, sensitive to non-polar bonds. mdpi.comReal-time monitoring of functional group transformations and reaction kinetics.
FTIR SpectroscopyVibrational modes, particularly for polar functional groups. Tracking concentrations of reactants, products, and key intermediates.
NMR SpectroscopyDetailed structural information and quantification. acs.orgMechanistic studies, characterization of intermediates and final products.
X-ray Absorption Spectroscopy (XAS/XANES)Oxidation state and local coordination environment of metals. acs.orgElucidating the mechanism of metal-catalyzed C-H activation or cross-coupling reactions.

Application of Quantum Computing in Complex Indazole Reaction Systems

While still an emerging field, quantum computing holds the promise of revolutionizing computational chemistry. Currently, quantum mechanical methods like Density Functional Theory (DFT) are extensively used to model reaction mechanisms, predict molecular properties, and explain experimental observations in indazole chemistry. researchgate.netnih.gov DFT calculations have been employed to study the stability of indazole tautomers, investigate reaction energy profiles, and rationalize the regioselectivity of reactions. nih.govmdpi.combeilstein-journals.org

Quantum computers, however, could go far beyond the limitations of classical computers and DFT. They have the potential to:

Simulate complex molecular systems with unprecedented accuracy, including the explicit treatment of solvent effects and dynamic behavior.

Precisely model transition states and reaction dynamics, providing a complete picture of how a reaction proceeds.

Design novel catalysts from first principles by accurately predicting their electronic structure and reactivity for specific transformations in indazole synthesis.

The application of these powerful computational tools will enable an "in silico" design approach to synthesis, drastically reducing the experimental effort required to develop new and efficient routes to this compound and its derivatives. researchgate.net

Q & A

Q. What are the standard synthetic routes for 7-Ethoxy-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes under acidic or basic conditions. For example, 7-methoxy analogs (structurally similar) are synthesized via condensation of naphthalenone derivatives with arylhydrazine hydrochlorides in solvents like ethanol or THF, followed by silica gel purification . Optimization includes:

  • Catalyst Screening : Use of p-toluenesulfonic acid (PTSA) or Lewis acids to enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Reactions often proceed at reflux (80–100°C) to balance yield and purity.
    Key Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 70:30) and confirm purity via melting point analysis (e.g., 183°C for analogs) .

Q. How should researchers characterize this compound for structural confirmation?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for indazole ring protons (δ 7.5–8.5 ppm) and ethoxy group signals (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 177.1 for core indazole derivatives).
  • X-ray Crystallography : Resolve crystal structures (monoclinic, space group P21/c) to validate bond lengths and angles, as demonstrated for sulfonamide derivatives of 7-ethoxy-indazole .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Identification : Classified under GHS Category 4 (acute toxicity, H302) and Category 2 (skin/eye irritation, H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. How can researchers assess the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for indazole derivatives).
  • Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C; quantify unchanged compound via 1H^1H NMR .

Advanced Research Questions

Q. How should contradictions in pharmacological data for this compound derivatives be resolved?

Methodological Answer:

  • Triangulation : Cross-validate bioactivity data (e.g., IC50_{50} values) using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .
  • Structural Re-analysis : Re-examine crystallographic data (e.g., torsion angles in sulfonamide derivatives) to identify conformational impacts on activity .
  • Statistical Rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects in assay buffers) .

Q. What strategies optimize this compound derivatives for selective target engagement?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases), prioritizing derivatives with low RMSD values relative to co-crystallized ligands .
  • SAR Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy or halogens) and correlate changes with activity trends. For example, electron-withdrawing groups at position 7 enhance metabolic stability .
  • ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2 assays), and CYP450 inhibition to prioritize lead compounds .

Q. How can computational modeling guide the design of this compound-based probes?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD Simulations : Simulate ligand-protein complexes (100 ns trajectories) to evaluate binding stability and identify critical residue interactions.
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and topological torsion to predict bioavailability .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify robust conditions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates.
  • Purification Standardization : Use flash chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to ensure ≥95% purity .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for novel this compound analogs?

Methodological Answer:

  • Artifact Identification : Check for solvent peaks (e.g., DMSO-d6_6 at δ 2.5 ppm) or column bleed in GC-MS.
  • Isotopic Pattern Analysis : Confirm molecular formulas using high-resolution MS (HRMS) to distinguish between isobaric compounds .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

Q. What methodologies validate the biological activity of this compound in vivo?

Methodological Answer:

  • Dose-Response Studies : Administer compounds in rodent models (e.g., Sprague-Dawley rats) and measure plasma concentrations via LC-MS/MS .
  • Biomarker Analysis : Quantify target engagement using ELISA or Western blotting for downstream proteins.
  • Toxicokinetics : Assess liver enzymes (ALT/AST) and histopathology to rule off-target toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.